Carmichaenine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43NO7 |

|---|---|

Molecular Weight |

541.7 g/mol |

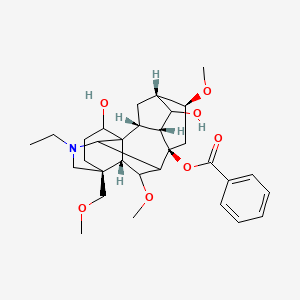

IUPAC Name |

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |

InChI |

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24?,25+,26-,27?,29+,30-,31?/m1/s1 |

InChI Key |

BKAIYZAGPZZPPF-RVOQLTRTSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Carmichaenine A: A Technical Guide to its Discovery and Isolation from Aconitum carmichaelii

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Carmichaenine A, a novel C19-diterpenoid alkaloid, from the aerial parts of Aconitum carmichaelii. This document details the experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the key processes involved in its purification and characterization.

Introduction

Aconitum carmichaelii, a plant with a long history in traditional medicine, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. The ongoing exploration of the chemical constituents of this plant continues to yield novel compounds with unique structural features. This guide focuses on this compound, one of five new aconitine-type C19-diterpenoid alkaloids recently identified as this compound-E. The elucidation of its structure was accomplished through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques.

Experimental Protocols

The isolation and purification of this compound from the aerial parts of Aconitum carmichaelii involves a multi-step process, including extraction, fractionation, and chromatographic separation.

Plant Material

The aerial parts of Aconitum carmichaelii were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

The air-dried and powdered aerial parts of A. carmichaelii (5.0 kg) were subjected to extraction with 95% ethanol (B145695) at room temperature. The extraction was repeated three times to ensure the exhaustive removal of secondary metabolites. The resulting ethanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with the alkaloids typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The n-butanol fraction, being rich in alkaloids, was subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography (CC): The n-butanol fraction was initially separated using a silica (B1680970) gel column, eluted with a gradient of chloroform-methanol. This initial separation yields several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Further purification of the alkaloid-rich sub-fractions was achieved using a Sephadex LH-20 column with a methanol (B129727) eluent. This step is effective in removing smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound was accomplished by preparative HPLC on a C18 column, using a mobile phase of acetonitrile (B52724) and water. This high-resolution technique allows for the isolation of pure compounds.

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields

| Step | Description | Starting Material (kg) | Yield (g) |

| Extraction | 95% Ethanol Extraction | 5.0 | 550 |

| Fractionation | Petroleum Ether Fraction | 550 | 120 |

| Ethyl Acetate Fraction | 550 | 85 | |

| n-Butanol Fraction | 550 | 150 | |

| Aqueous Fraction | 550 | 195 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₇NO₇ |

| Molecular Weight | 451.55 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | [α]²⁰D +25.6 (c 0.1, MeOH) |

| UV (MeOH) λₘₐₓ (log ε) | 205 (3.8) nm |

| IR (KBr) νₘₐₓ | 3450, 2930, 1710, 1635, 1090 cm⁻¹ |

| HRESIMS m/z | 452.2643 [M+H]⁺ (calcd. for C₂₄H₃₈NO₇, 452.2648) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 72.5 | 13 | 45.8 |

| 2 | 26.9 | 14 | 75.6 |

| 3 | 35.1 | 15 | 38.2 |

| 4 | 39.4 | 16 | 82.9 |

| 5 | 49.1 | 17 | 61.7 |

| 6 | 83.2 | 18 | 77.3 |

| 7 | 45.3 | 19 | 53.8 |

| 8 | 76.1 | N-CH₂CH₃ | 49.2 |

| 9 | 49.8 | N-CH₂CH₃ | 13.5 |

| 10 | 42.6 | OCH₃-1 | 56.4 |

| 11 | 50.3 | OCH₃-6 | 58.1 |

| 12 | 29.8 | OCH₃-16 | 59.3 |

Visualizations

The following diagrams illustrate the key workflows and relationships in the discovery and isolation of this compound.

Carmichaenine A: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, presents a complex and intriguing molecular architecture. This document provides an in-depth technical guide to its physicochemical properties, compiling available data into a structured format to facilitate research and development efforts. Detailed experimental methodologies are provided for the key analytical techniques used in its characterization, and relevant biological signaling pathways are visualized to offer insights into its potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in a research setting.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2065228-59-1 | [1][2] |

| Molecular Formula | C₃₁H₄₃NO₇ | [1] |

| Molecular Weight | 541.68 g/mol | [1] |

| Appearance | Crystalline solid / Powder | [3][4] |

| Melting Point | Data not consistently reported; varies with purity. | [3] |

| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Poorly soluble in water. | [3][4] |

| Stability | Generally stable under normal conditions. Sensitive to light and moisture. | [3] |

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Expected Observations |

| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and aromatic regions. Expected signals for methoxy (B1213986) groups, an ethyl group attached to a nitrogen atom, and protons of the diterpenoid core. |

| ¹³C NMR | Numerous signals corresponding to the 31 carbon atoms in the molecule. Characteristic peaks for carbonyl carbons, carbons attached to oxygen and nitrogen, and the carbons of the diterpenoid skeleton are expected. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl (-OH), carbonyl (C=O), ether (C-O), and amine (C-N) functional groups are anticipated. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be observed, along with a characteristic fragmentation pattern resulting from the loss of functional groups and cleavage of the ring system. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical and spectroscopic properties of natural products like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

-

Data Acquisition:

-

¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Instrumentation: FT-IR spectrometer.

-

Sample Preparation:

-

The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

The sample is placed in the IR beam path.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of compound.

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

The solution is introduced into the ion source.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

-

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, diterpenoid alkaloids from Aconitum species are known to possess a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. These activities are often mediated through the modulation of key cellular signaling pathways. Based on the activities of structurally related compounds, potential signaling pathways that this compound might influence include the NF-κB, MAPK, and PI3K-Akt pathways.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for investigating the biological activity of this compound.

Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are often implicated in the biological activities of natural products and may be relevant to this compound.

NF-κB Signaling Pathway

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

MAPK Signaling Pathway

Caption: The MAPK signaling cascade, a potential target for modulation by this compound.

PI3K-Akt Signaling Pathway

Caption: The PI3K-Akt signaling pathway, highlighting a potential point of intervention for this compound.

Conclusion

This compound is a structurally complex natural product with the potential for interesting biological activities. This technical guide provides a consolidated resource of its known physicochemical properties and outlines the standard experimental procedures for their determination. The visualized signaling pathways offer a starting point for investigating its mechanism of action. Further research is warranted to fully characterize its spectroscopic data and to elucidate its specific biological targets and therapeutic potential.

References

Carmichaenine A: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a member of the complex and structurally diverse family of C19-diterpenoid alkaloids. These natural products, found predominantly in plants of the Aconitum genus, are renowned for their potent biological activities, which range from high toxicity to significant therapeutic potential. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its proposed biosynthetic pathway, supported by available quantitative data and experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Sources of this compound

Table 1: Quantitative Analysis of Major Aconitine-Type Alkaloids in the Roots of Aconitum carmichaelii

| Alkaloid | Concentration Range (mg/g of dried root) | Analytical Method | Reference |

| Aconitine | 0.31 - 1.32 | HPLC-DAD | [2] |

| Mesaconitine | Not explicitly quantified in the same study | HPLC-DAD | [3] |

| Hypaconitine | 0.18 (in one sample) | HPLC-DAD | [2] |

Note: The concentrations of these alkaloids can vary significantly depending on the plant's geographic origin, harvest time, and processing methods.

Biosynthesis of this compound

The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex process that begins with the general terpenoid pathway and undergoes significant skeletal rearrangements and oxidative modifications. While the complete enzymatic pathway to this compound has not been fully elucidated, a proposed pathway can be constructed based on the established biosynthesis of related aconitine-type alkaloids.[4][5]

The biosynthesis is believed to proceed through the following key stages:

-

Formation of the Diterpene Skeleton: The pathway initiates with the cyclization of geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, to form the atisane-type diterpene skeleton.[5]

-

Incorporation of Nitrogen: A nitrogen atom, likely derived from an amino acid such as L-serine, is incorporated into the diterpene structure.

-

Skeletal Rearrangement: The atisane (B1241233) skeleton undergoes a series of rearrangements to form the characteristic aconitine-type backbone of C19-diterpenoid alkaloids.

-

Oxidative Modifications: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), introduce hydroxyl and other oxygen-containing functional groups at various positions on the alkaloid scaffold.[4]

-

Tailoring Reactions: Further enzymatic modifications, such as methylation and acylation, lead to the final structure of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

The following protocol is based on the successful isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii using high-speed counter-current chromatography (HSCCC).[6] This method can be adapted for the targeted isolation of this compound.

a. Preparation of Crude Extract:

-

Air-dry the lateral roots of Aconitum carmichaelii and grind them into a fine powder.

-

Extract the powdered plant material with 95% ethanol (B145695) under reflux for 2 hours. Repeat the extraction three times.

-

Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

b. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Two-Phase Solvent System: Prepare a two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v).

-

HSCCC Operation:

-

Use the lower phase of the solvent system as the mobile phase.

-

Set the flow rate of the mobile phase to 2.0 mL/min.

-

Set the rotational speed of the apparatus to 850 rpm.

-

Monitor the effluent at a wavelength of 235 nm.

-

-

Sample Injection and Fraction Collection: Dissolve the crude extract in a suitable volume of the solvent system and inject it into the HSCCC instrument. Collect the fractions based on the detector response.

-

Purification and Identification: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. Pool the fractions containing this compound and concentrate them. Further structural elucidation can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis of Diterpenoid Alkaloids

The following protocol outlines a general method for the quantitative analysis of diterpenoid alkaloids in Aconitum carmichaelii extracts using HPLC with Diode Array Detection (HPLC-DAD), based on established methods.[3]

a. Sample Preparation:

-

Accurately weigh the powdered plant material or the crude extract.

-

Extract the sample with a suitable solvent (e.g., methanol (B129727) or an acidic aqueous solution) using ultrasonication or reflux.

-

Filter the extract and dilute it to a known volume with the mobile phase.

b. HPLC-DAD Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: Monitor the absorbance at a wavelength suitable for the detection of diterpenoid alkaloids (e.g., 235 nm).

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Logical Workflow for Isolation and Analysis

Caption: Experimental workflow for the isolation and analysis of this compound.

Conclusion

This compound, a C19-diterpenoid alkaloid from Aconitum carmichaelii, represents a fascinating and challenging area of natural product research. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed experimental protocols for its isolation and analysis. Further research, particularly in the functional characterization of the enzymes involved in its biosynthesis, will be crucial for a complete understanding of its formation and for enabling its biotechnological production. The information presented here serves as a solid foundation for researchers and professionals aiming to explore the chemical and biological potential of this compound and other related diterpenoid alkaloids.

References

- 1. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index [mdpi.com]

- 3. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 6. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Carmichaeline A: A Historical Cornerstone of Traditional Medicine and a Modern Scientific Pursuit

For Immediate Release

Shanghai, China – December 4, 2025 – Carmichaeline A, a C20-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii, stands as a testament to the enduring legacy of traditional medicine and a compelling subject of modern pharmacological investigation. For centuries, practitioners of Traditional Chinese Medicine (TCM) have utilized the processed roots of Aconitum carmichaelii, known as "Fuzi" or "Chuanwu," to treat a wide array of ailments, navigating its potent therapeutic effects alongside its inherent toxicity. This technical guide delves into the historical context of Carmichaeline A's use in traditional medicine, supported by contemporary scientific research that seeks to elucidate its mechanisms of action and quantify its therapeutic potential.

Historical Perspective: The Dual Nature of Aconitum carmichaelii in Traditional Practice

The use of Aconitum carmichaelii is deeply rooted in the history of TCM, with its application documented for over two millennia.[1] Traditional practitioners have long recognized its powerful analgesic and anti-inflammatory properties, prescribing it for conditions such as rheumatic pain, arthritis, and certain cardiovascular disorders.[1][2][3] However, the raw root is highly toxic due to the presence of diester diterpenoid alkaloids like aconitine.[4][5]

A critical aspect of its traditional use lies in the meticulous processing methods developed to mitigate its toxicity. These techniques, often involving prolonged boiling or steaming, facilitate the hydrolysis of highly toxic diester alkaloids into less toxic, and in some cases, therapeutically active, monoester diterpenoid alkaloids.[5] This sophisticated understanding of natural product chemistry, developed through centuries of empirical observation, underscores the advanced knowledge of ancient medical systems.

Modern Scientific Validation: Quantifying the Therapeutic Effects

Contemporary scientific research has begun to validate the traditional applications of Aconitum carmichaelii and its constituents, including Carmichaeline A. Studies on extracts and isolated alkaloids have demonstrated significant analgesic and anti-inflammatory activities in various experimental models.

Anti-inflammatory Activity

The anti-inflammatory effects of Aconitum carmichaelii extracts have been attributed to their ability to modulate key inflammatory pathways. While specific quantitative data for isolated Carmichaeline A is still emerging, studies on related extracts provide valuable insights. For instance, a water extract of Radix Aconiti Carmichaeli at a dosage of 60 mg/kg demonstrated a 33.9 ± 5.1% inhibition of carrageenan-induced paw edema in mice.[2] The primary mechanism of action is believed to involve the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6]

| Compound/Extract | Assay | Result | Reference |

| Radix Aconiti Carmichaeli water extract (60 mg/kg) | Carrageenan-induced paw edema | 33.9 ± 5.1% inhibition | [2] |

| Total alkaloids of A. carmichaelii | DSS-induced ulcerative colitis in mice | Inhibition of MPO enzyme and inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-17A) | [6] |

Analgesic Activity

The analgesic properties of Aconitum alkaloids are a cornerstone of their traditional use. Animal studies have confirmed these effects. For example, a fermented chloroform (B151607) extract of Aconitum carmichaeli exhibited a potent analgesic effect in the tail clip test in mice, with an ED50 of 0.44 ± 0.12 mg/kg.[4] The unfermented extract showed an even lower ED50 of 0.25 ± 0.04 mg/kg, highlighting the potency of the natural alkaloids.[4] The acetic acid-induced writhing test and the formalin test are other common models used to evaluate the analgesic activity of Aconitum extracts and their constituents.[2]

| Compound/Extract | Assay | ED50 Value | Reference |

| Fermented Aconitum carmichaeli chloroform extract | Tail clip test (mice) | 0.44 ± 0.12 mg/kg | [4] |

| Original Aconitum carmichaelii chloroform extract | Tail clip test (mice) | 0.25 ± 0.04 mg/kg | [4] |

Experimental Protocols: A Framework for Future Research

To further investigate the therapeutic potential of Carmichaeline A, standardized and detailed experimental protocols are essential. The following sections outline the methodologies for the isolation of Carmichaeline A and the evaluation of its anti-inflammatory and analgesic properties.

Isolation and Purification of Carmichaeline A

A general procedure for the isolation of diterpenoid alkaloids from Aconitum carmichaelii involves the following steps:

-

Extraction: The air-dried and powdered lateral roots of A. carmichaelii are extracted with 95% ethanol (B145695) under reflux. The resulting extract is concentrated to a semi-solid mass.[7]

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.[7]

-

Column Chromatography: The n-butanol extract, which is rich in alkaloids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution with a solvent system such as chloroform-methanol is used to separate different fractions.[7]

-

Further Purification: The fractions containing Carmichaeline A are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of Carmichaeline A to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Carmichaeline A for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of Carmichaeline A that inhibits 50% of NO production, is then determined.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This model assesses the peripheral analgesic activity of Carmichaeline A.

-

Animal Groups: Mice are randomly divided into control, standard (e.g., indomethacin), and Carmichaeline A treatment groups.

-

Administration: Carmichaeline A is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The ED50 value, the dose that produces a 50% reduction in writhing, can be determined.

Signaling Pathways: Unraveling the Molecular Mechanisms

The anti-inflammatory effects of alkaloids from Aconitum carmichaelii are believed to be mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory drugs.

Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The MAPK pathway, consisting of kinases such as ERK, JNK, and p38, is also activated by inflammatory stimuli and plays a crucial role in regulating the expression of inflammatory mediators.

It is hypothesized that Carmichaeline A exerts its anti-inflammatory effects by inhibiting the activation of the IKK complex and the phosphorylation of MAPK proteins, thereby preventing the downstream activation of NF-κB and the subsequent inflammatory cascade.

Conclusion and Future Directions

Carmichaeline A, a key bioactive compound from Aconitum carmichaelii, represents a fascinating bridge between traditional medicinal knowledge and modern scientific inquiry. While historical use and preliminary studies strongly suggest its therapeutic potential as an anti-inflammatory and analgesic agent, further rigorous investigation is required. Future research should focus on obtaining precise quantitative data for pure Carmichaeline A in various pharmacological models, elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways, and exploring its pharmacokinetic and safety profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this ancient remedy for the development of novel and effective treatments for inflammatory and pain-related disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jfda-online.com [jfda-online.com]

- 3. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aidic.it [aidic.it]

- 5. mdpi.com [mdpi.com]

- 6. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

No Published Data Found for Preliminary Bioactivity Screening of Carmichaenine A

A comprehensive search of available scientific literature and databases has revealed no specific information regarding the preliminary bioactivity screening of a compound identified as "Carmichaenine A."

Despite a thorough investigation using various search queries related to the biological activities, experimental protocols, and associated data for this compound, no relevant studies or datasets were found. The search results yielded general information on the bioactivity screening of other natural products, such as fungal extracts, coumarin (B35378) derivatives, and cinnamic acid derivatives, but none of these mentioned or provided data for this compound.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows cannot be fulfilled without foundational research data on this compound.

Researchers, scientists, and drug development professionals interested in the bioactivity of this compound are encouraged to consult primary research literature for any recent publications that may not yet be indexed in major databases. Should preliminary screening data for this compound become publicly available, a technical guide could be developed. At present, the absence of any reported bioactivity precludes further analysis and documentation.

Understanding the Toxicology of Aconitum Alkaloids: A Focus on Carmichaenine A and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitum alkaloids, a class of C19-diterpenoid alkaloids isolated from the Aconitum genus, are renowned for their potent physiological effects, which are a double-edged sword of therapeutic potential and severe toxicity.[1][2] This guide delves into the toxicological landscape of these compounds, with a conceptual focus on Carmichaenine A. The primary mechanisms of toxicity revolve around the potent modulation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[1][2] This document summarizes the available quantitative toxicity data for representative Aconitum alkaloids, details relevant experimental protocols for assessing their toxic effects, and visually maps the key signaling pathways involved.

Quantitative Toxicological Data

The acute toxicity of Aconitum alkaloids is a critical parameter in their study. The following tables summarize the available median lethal dose (LD50) values for well-characterized C19-diterpenoid alkaloids, providing a comparative basis for estimating the potential toxicity of this compound.

Table 1: In Vivo Acute Toxicity Data for Aconitine (B1665448)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 1.0 | [Various Sources] |

| Mouse | Intravenous | 0.100 | [Various Sources] |

| Mouse | Intraperitoneal | 0.270 | [Various Sources] |

| Mouse | Subcutaneous | 0.270 | [Various Sources] |

| Rat | Intravenous | 0.064 | [Various Sources] |

Table 2: In Vivo Acute Toxicity Data for Lappaconitine

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 25.0 | [Various Sources] |

| Mouse | Intravenous | 6.1 | [Various Sources] |

Core Toxicological Mechanisms

The toxicity of Aconitum alkaloids is primarily attributed to their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, peripheral nerves, and the central nervous system.[1][2]

3.1 Cardiotoxicity

Aconitum alkaloids bind to site 2 of the α-subunit of VGSCs, causing a persistent activation of these channels.[1] This leads to an influx of sodium ions, prolonging the action potential duration and causing membrane depolarization. The sustained sodium influx can trigger arrhythmias, including ventricular tachycardia and fibrillation, which are often the cause of fatality in Aconitum poisoning.

3.2 Neurotoxicity

In the nervous system, the persistent activation of VGSCs leads to membrane depolarization and spontaneous firing of neurons. This can manifest as paresthesia, convulsions, and muscle weakness. The disruption of normal neuronal signaling underlies the potent neurotoxic effects observed with this class of alkaloids.

Key Signaling Pathways in Aconitum Alkaloid Toxicology

Several intracellular signaling pathways are implicated in the toxic effects of Aconitum alkaloids, downstream of or parallel to the primary effect on sodium channels.

4.1 Voltage-Gated Sodium Channel Modulation

The fundamental mechanism of Aconitum alkaloid toxicity is the disruption of normal voltage-gated sodium channel function.

Caption: Aconitum alkaloid binding to VGSCs leads to cardiotoxicity and neurotoxicity.

4.2 p38/MAPK Signaling Pathway

Studies on aconitine have shown activation of the p38 Mitogen-Activated Protein Kinase (p38/MAPK) pathway, which is involved in cellular stress responses, inflammation, and apoptosis.

Caption: Aconitine induces cellular stress, activating the p38/MAPK pathway.

4.3 Apoptosis Signaling Pathway

Aconitum alkaloids can induce apoptosis, or programmed cell death, in various cell types, including cardiomyocytes. This process is often mediated by the mitochondrial pathway.

Caption: Aconitine induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following sections outline standardized experimental protocols for assessing the key toxicological endpoints of Aconitum alkaloids.

5.1 In Vivo Acute Toxicity Assessment (LD50 Determination)

This protocol describes the determination of the median lethal dose (LD50) in a rodent model.

Caption: Standard workflow for determining the LD50 of a test compound.

Methodology:

-

Animal Model: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Dose Preparation: The test compound (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., saline, DMSO).

-

Dose Administration: A range of doses is administered to different groups of animals via the desired route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 7 to 14 days).

-

Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as the probit analysis.

5.2 In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

References

Carmichaenine A: A Comprehensive Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a compound of significant interest in pharmacological research. As with many complex natural products, understanding its stability and degradation profile is paramount for accurate scientific investigation and potential therapeutic development. This technical guide provides a detailed overview of the stability of this compound, summarizing available data, outlining experimental protocols for stability assessment, and visualizing key processes to aid in the design and interpretation of research.

Diterpenoid alkaloids, as a class, are known to be susceptible to structural changes under various environmental conditions. Factors such as pH, temperature, and light can induce degradation, leading to the formation of related substances with altered chemical properties and biological activities. For instance, the hydrolysis of the ester linkages is a common degradation pathway for aconitine-type alkaloids, resulting in less toxic monoester and non-esterified derivatives. Given these inherent characteristics, a thorough understanding of this compound's stability is crucial for ensuring the integrity of analytical measurements and for the development of stable formulations.

Physicochemical Properties and General Stability

This compound is generally characterized as being stable under standard laboratory conditions. However, it exhibits sensitivity to certain environmental factors. Preliminary assessments indicate that the compound is particularly susceptible to degradation in the presence of light and moisture. Furthermore, it may undergo chemical transformations in strongly acidic or basic environments.

Quantitative Stability Data

While specific quantitative kinetic studies on the degradation of pure this compound are limited in publicly available literature, data from studies on closely related C19-diterpenoid alkaloids, such as aconitine (B1665448), provide valuable insights into its likely stability profile. The primary degradation pathway for these alkaloids is hydrolysis.

Table 1: Stability of Related Diterpenoid Alkaloids in Various Solvents

| Solvent | Stability (Half-life, t½) | Reference Compound(s) |

| Acetonitrile (B52724) | > 5 months | Aconitine, Mesaconitine, Hypaconitine, Jesaconitine |

| Tetrahydrofuran | > 5 months | Aconitine, Mesaconitine, Hypaconitine, Jesaconitine |

| Diluted Hydrochloric Acid | > 5 months | Aconitine, Mesaconitine, Hypaconitine, Jesaconitine |

| Methanol (B129727) | < 1 month | Aconitine, Mesaconitine, Hypaconitine, Jesaconitine |

| Ethanol (B145695) | < 1 month | Aconitine, Mesaconitine, Hypaconitine, Jesaconitine |

| Alkaline Solution (pH > 7) | < 1 day | Aconitine, Mesaconitine, Hypaconitine, Jesaconitine |

Table 2: Effect of pH and Temperature on the Hydrolysis of Aconitine

| pH | Temperature (°C) | Observation |

| 6.0 | Ambient | Stable |

| 7.4 | Ambient | Higher hydrolysis rate compared to pH 6.0 |

| 7.4 | Elevated | Significantly increased hydrolysis rate |

These data strongly suggest that this compound is likely to be most stable in neutral to slightly acidic aqueous solutions and in aprotic organic solvents. Conversely, exposure to alkaline conditions and protic solvents like methanol and ethanol should be minimized to prevent degradation.

Degradation Pathways

The principal degradation pathway for this compound and related diterpenoid alkaloids is hydrolysis. This process typically involves the cleavage of the ester groups present in the molecule. For diester-diterpenoid alkaloids, this occurs in a stepwise manner, first yielding a monoester derivative and subsequently the fully hydrolyzed amine-diterpenoid alkaloid. These hydrolysis products generally exhibit significantly lower toxicity than the parent compound.

Heating can accelerate this hydrolysis process. Additionally, under dry heat conditions, pyrolysis can occur, leading to the formation of pyro-derivatives. For example, heating of aconitine results in the formation of pyroaconitine.

Experimental Protocols for Stability and Degradation Studies

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile or a slightly acidic aqueous buffer (e.g., pH 4.5). The concentration should be accurately known and suitable for the chosen analytical method.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis. Due to the high reactivity of Aconitum alkaloids in basic conditions, milder conditions (e.g., 0.01 M NaOH or room temperature) might be necessary.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Heat the solid compound in an oven at a specified temperature (e.g., 105°C) for a set duration. Alternatively, heat the stock solution at a specified temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate, pH can be adjusted to be slightly basic to improve peak shape for alkaloids) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~235 nm) or MS detection for better identification of degradation products.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

Logical Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway of this compound

Caption: Simplified potential hydrolysis pathway for this compound.

Conclusion

The stability of this compound is a critical factor for researchers in the fields of natural product chemistry, pharmacology, and drug development. Based on the available data for related Aconitum alkaloids, this compound is expected to be susceptible to hydrolysis, particularly under alkaline and/or heated conditions, and may also be sensitive to light. To ensure the reliability of research findings, it is imperative to handle and store this compound under appropriate conditions, minimizing exposure to destabilizing factors.

For any quantitative work, the development and validation of a stability-indicating analytical method are essential. The forced degradation studies and HPLC methodology outlined in this guide provide a robust framework for establishing the intrinsic stability of this compound and for identifying and controlling its potential degradation products. Further research focusing specifically on the degradation kinetics of this compound will be invaluable for its future development and application.

Key Characteristics of C19-Diterpenoid Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core characteristics of C19-diterpenoid alkaloids, a complex and pharmacologically significant class of natural products. Found predominantly in plant genera such as Aconitum and Delphinium, these alkaloids have garnered significant attention for their diverse biological activities, ranging from high toxicity to potent therapeutic effects.[1][2][3][4][5][6][7][8] This document aims to be a comprehensive resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental workflows to aid in research and drug development endeavors.

Chemical Structure and Classification

C19-diterpenoid alkaloids are characterized by a complex hexacyclic or heptacyclic C19-norditerpenoid skeleton.[1][2][4][5][6][7][8] The intricate stereochemistry and diverse array of functional groups, including ester and methoxy (B1213986) moieties, contribute to their wide range of biological activities.[1][2][4][5][6][7][8] They are broadly classified into several types based on their skeletal structure, with the most common being the aconitine (B1665448) and lycoctonine (B1675730) types.

Aconitine-type alkaloids , such as aconitine, mesaconitine, and hypaconitine, are often characterized by the presence of an acetyl group at C-8 and a benzoyl group at C-14, which are significant contributors to their high toxicity.[9] The lycoctonine-type alkaloids possess a different arrangement of substituents and are generally less toxic.

Biological Activities and Pharmacological Potential

C19-diterpenoid alkaloids exhibit a broad spectrum of pharmacological activities, making them a fertile ground for drug discovery. These activities include:

-

Neurotoxicity and Analgesia: Many C19-diterpenoid alkaloids, particularly the aconitine type, are potent neurotoxins that act by modulating voltage-gated sodium channels.[10][11] This mechanism, while responsible for their toxicity, also underlies their potent analgesic effects, which have been explored for the management of chronic pain.

-

Anti-inflammatory Effects: Several C19-diterpenoid alkaloids have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways such as the NF-κB and p38 MAPK pathways.

-

Anticancer Activity: A growing body of research indicates the potential of C19-diterpenoid alkaloids as anticancer agents. They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[4][12]

-

Cardiotonic and Antiarrhythmic Effects: Certain C19-diterpenoid alkaloids have shown positive inotropic effects on the heart, suggesting their potential in treating cardiac conditions. However, the therapeutic window is often narrow due to the risk of inducing arrhythmias.[13][14][15][16]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative C19-diterpenoid alkaloids, providing a comparative overview of their toxicity and therapeutic potential.

Table 1: Toxicity Data (LD50) of Selected C19-Diterpenoid Alkaloids

| Alkaloid | Animal Model | Route of Administration | LD50 Value | Reference |

| Aconitine | Mouse | Oral | 1.8 mg/kg | [2][4] |

| Aconitine | Mouse | Intravenous | 0.068 mg/kg | [9] |

| Hypaconitine | Mouse | Subcutaneous | 1.9 mg/kg | [3] |

| Hypaconitine | Mouse | Oral | 2.8 mg/kg | [17] |

| Mesaconitine | Mouse | Oral | 1.9 mg/kg | [9][18] |

| Delphinine | Rabbit/Dog | - | 1.5-3.0 mg/kg | [6] |

Table 2: In Vitro Anticancer Activity (IC50) of Selected C19-Diterpenoid Alkaloids and Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Aconitine | KBv200 (Oral Squamous Cell Carcinoma) | 224.91 µg/mL | [4] |

| 8-O-Azeloyl-14-benzoylaconine | HCT-15 (Colon Cancer) | ~10-20 | [4] |

| 8-O-Azeloyl-14-benzoylaconine | A549 (Lung Cancer) | ~10-20 | [4] |

| 8-O-Azeloyl-14-benzoylaconine | MCF-7 (Breast Cancer) | ~10-20 | [4] |

| AC linoleate | MCF-7 (Breast Cancer) | 7.58 | [12] |

| AC linoleate | MCF-7/ADR (Drug-Resistant Breast Cancer) | 7.02 | [12] |

| Compound 22a | HL-60 (Leukemia) | Potent (Specific value not provided) | [12] |

| Compound 22a | K562 (Leukemia) | Potent (Specific value not provided) | [12] |

| Compound 23 | SK-OV-3 (Ovarian Cancer) | 43.78 | [12] |

Table 3: Anti-inflammatory and Analgesic Activity of Selected C19-Diterpenoid Alkaloids

| Compound | Assay | Animal Model | ED50/IC50 Value | Reference |

| Hypaconitine | Acetic acid-induced writhing | Mouse | 0.1 mg/kg | [3] |

| Hypaconitine | Carrageenan-induced paw edema | Mouse | 0.025 mg/kg (prevents edema) | [3] |

| 8-O-deacetyl-8-O-ethylcrassicauline A | Acetic acid-induced abdominal constriction | Mouse | 0.0972 mg/kg | [19] |

| 8-O-ethylyunaconitine | Acetic acid-induced abdominal constriction | Mouse | 0.0591 mg/kg | [19] |

| Crassicauline A | Acetic acid-induced abdominal constriction | Mouse | 0.0480 mg/kg | [19] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of C19-diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many aconitine-type alkaloids is the modulation of voltage-gated sodium channels (VGSCs). By binding to site 2 of the α-subunit of the channel, these alkaloids cause a persistent activation, leading to membrane depolarization and subsequent neurotoxic effects. This interaction is also the basis for their analgesic properties.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some C19-diterpenoid alkaloids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response. Its inhibition by these alkaloids leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Activation of the p38 MAPK Signaling Pathway

Certain C19-diterpenoid alkaloids can induce cellular responses, such as apoptosis in cancer cells, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular stress responses.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of C19-diterpenoid alkaloids.

Alkaloid Extraction and Isolation

A general workflow for the extraction and isolation of C19-diterpenoid alkaloids from plant material is outlined below.

Protocol for Acid-Base Extraction:

-

Maceration: The powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5% HCl) to convert the alkaloids into their water-soluble salt forms.

-

Filtration: The mixture is filtered to remove solid plant debris.

-

Basification: The acidic extract is made alkaline (e.g., with NH4OH to pH 9-10) to convert the alkaloid salts back to their free base form.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane) to transfer the free base alkaloids into the organic phase.

-

Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid extract.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the C19-diterpenoid alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the C19-diterpenoid alkaloid or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[20][21][22]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][20][21][22][23]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analgesic Activity (Hot Plate Test)

The hot plate test is used to assess the central analgesic activity of compounds.[24][25][26][27]

Protocol:

-

Baseline Latency: Place each animal (typically a mouse or rat) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping).[5][24][25][26][27] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[24][25]

-

Compound Administration: Administer the C19-diterpenoid alkaloid or a reference analgesic (e.g., morphine) to the animals.

-

Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

-

Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect. The results are often expressed as the percentage of the maximum possible effect (%MPE).

Electrophysiology (Patch-Clamp Technique)

The patch-clamp technique is used to study the effects of C19-diterpenoid alkaloids on ion channels, particularly voltage-gated sodium channels.

Protocol (Whole-Cell Configuration):

-

Cell Preparation: Prepare isolated cells (e.g., dorsal root ganglion neurons or cardiomyocytes) or cultured cells expressing the ion channel of interest.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill them with an appropriate internal solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage or Current Clamp: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ionic currents, or clamp the current to measure changes in membrane potential.

-

Compound Application: Perfuse the C19-diterpenoid alkaloid onto the cell and record the changes in the ionic currents or membrane potential.

-

Data Analysis: Analyze the effects of the compound on various channel properties, such as current amplitude, activation and inactivation kinetics, and voltage-dependence of gating.

Conclusion

C19-diterpenoid alkaloids represent a fascinating and challenging class of natural products with immense therapeutic potential. Their complex chemistry and diverse pharmacology offer a rich landscape for scientific exploration. This technical guide provides a foundational resource for researchers, summarizing key data, outlining critical experimental procedures, and visualizing the intricate biological pathways they modulate. A thorough understanding of these characteristics is paramount for the continued investigation and development of C19-diterpenoid alkaloids as novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 6. Delphinine - Wikipedia [en.wikipedia.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-cardiac activity relationship of C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further Studies on Structure-Cardiac Activity Relationships of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network [mdpi.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. inotiv.com [inotiv.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 24. maze.conductscience.com [maze.conductscience.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. Hot plate test - Wikipedia [en.wikipedia.org]

- 27. Hot plate analgesiometer | PPTX [slideshare.net]

The Pharmacology of Aconitum Species: A Technical Guide for Researchers

An in-depth exploration of the chemical constituents, mechanisms of action, and toxicological profiles of Aconitum species, tailored for researchers, scientists, and drug development professionals.

The genus Aconitum, commonly known as aconite, monkshood, or wolfsbane, encompasses over 250 species of flowering plants belonging to the Ranunculaceae family. For centuries, these plants have been a double-edged sword in traditional medicine, recognized for their potent therapeutic effects, particularly in pain management, as well as their extreme toxicity. This guide provides a comprehensive overview of the pharmacology of Aconitum species, with a focus on their active alkaloids, mechanisms of action, and toxicological implications.

Active Pharmacological Constituents

The primary bioactive compounds in Aconitum species are a group of highly toxic C19-diterpenoid alkaloids. These can be broadly classified into three main types based on their chemical structure:

-

Diester-diterpenoid alkaloids (DDAs): These are the most toxic and include aconitine (B1665448), mesaconitine, and hypaconitine. They are characterized by the presence of two ester groups.

-

Monoester-diterpenoid alkaloids (MDAs): These are less toxic than DDAs and are formed by the hydrolysis of one of the ester groups. Examples include benzoylaconine, benzoylmesaconine, and benzoylhypaconine.

-

Alkylamine-diterpenoid alkaloids: These lack ester groups and are considered the least toxic.

The toxicity of Aconitum preparations is primarily attributed to the concentration of DDAs. Traditional processing methods, such as boiling or steaming, aim to hydrolyze these diester alkaloids into their less toxic monoester and alkylamine forms.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The pharmacological and toxicological effects of Aconitum alkaloids are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

Aconitine and other DDAs bind with high affinity to site 2 of the α-subunit of VGSCs.[1] This binding prevents the channels from inactivating, leading to a persistent influx of sodium ions into the cell. The consequences of this prolonged sodium influx are multifaceted:

-

Persistent membrane depolarization: This leads to a state of constant cellular excitation.

-

Increased intracellular calcium: The sustained sodium influx can reverse the direction of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[2]

-

Cellular dysfunction and apoptosis: The resulting ionic imbalance and calcium overload can trigger downstream signaling cascades, leading to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[2][3][4]

The following diagram illustrates the primary signaling pathway of aconitine-induced toxicity:

Caption: Aconitine-induced cellular toxicity signaling cascade.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the major diester-diterpenoid alkaloids found in Aconitum species.

Table 1: Toxicological Data (LD50)

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |

| Aconitine | Mouse | Oral | 1.8 |

| Mesaconitine | Mouse | Oral | 1.9 |

| Hypaconitine | Mouse | Oral | 5.8 |

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

| Alkaloid | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Aconitine | 5.56 | ~1.0 | Varies |

| Mesaconitine | 17.30 | ~1.0 | Varies |

| Hypaconitine | 17.78 | ~0.5 | Varies |

Note: AUC (Area Under the Curve) values can vary significantly depending on the specific Aconitum preparation and dosage.[5]

Table 3: Inhibitory Concentrations (IC50) on Voltage-Gated Sodium Channels

| Alkaloid | Channel Subtype | Cell Line | IC50 |

| Bulleyaconitine A | Nav1.3 (resting) | HEK293 | 995.6 nM |

| Bulleyaconitine A | Nav1.7 (resting) | HEK293 | 125.7 nM[6] |

| Bulleyaconitine A | Nav1.8 (resting) | HEK293 | 151.2 µM[6] |

| Bulleyaconitine A | Nav1.3 (inactivated) | HEK293 | 20.3 pM[6] |

| Bulleyaconitine A | Nav1.7 (inactivated) | HEK293 | 132.9 pM[6] |

| Bulleyaconitine A | Nav1.8 (inactivated) | HEK293 | 18.0 µM[6] |

| Lappaconitine (B608462) | Nav1.7 | HEK293 | 27.67 µM[7] |

Detailed Experimental Protocols

This section outlines methodologies for key experiments in the pharmacological study of Aconitum species.

Extraction and Quantification of Aconitum Alkaloids

The following diagram illustrates a typical workflow for the extraction and analysis of Aconitum alkaloids from plant material.

Caption: General workflow for Aconitum alkaloid extraction and analysis.

Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Alkaloid Quantification

-

Sample Preparation:

-

Accurately weigh powdered Aconitum plant material.

-

Extract with a suitable solvent system (e.g., 70% ethanol with 0.5% ammonia) using ultrasonication.

-

Centrifuge the extract and collect the supernatant.

-

Perform solid-phase extraction (SPE) for cleanup and concentration of the alkaloids.

-

Reconstitute the dried extract in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of each target alkaloid.

-

Optimize parameters such as capillary voltage, gas flow, and collision energy for each analyte.

-

-

Quantification:

-

Generate a calibration curve using certified reference standards of aconitine, mesaconitine, and hypaconitine.

-

Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.

-

In Vivo Cardiotoxicity Assessment in Rats

Protocol: Electrocardiogram (ECG) Monitoring in Anesthetized Rats

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

-

Place the rat in a supine position on a heating pad to maintain body temperature.

-

-

ECG Recording:

-

Insert subcutaneous needle electrodes into the limbs for a standard Lead II configuration.

-

Connect the electrodes to an ECG amplifier and a data acquisition system.

-

Record a baseline ECG for at least 15 minutes to ensure stability.

-

-

Drug Administration:

-

Administer the Aconitum extract or isolated alkaloid intravenously (i.v.) or intraperitoneally (i.p.).

-

Continuously record the ECG throughout the experiment.

-

-

Data Analysis:

-

Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.

-

Identify and quantify the incidence of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and atrioventricular block.

-

In Vitro Neurotoxicity Assessment

Protocol: Patch-Clamp Electrophysiology on Cultured Neurons

-

Cell Culture:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external recording solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the membrane of a single neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the membrane potential at a set value (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

-

Record baseline sodium currents.

-

Perfuse the chamber with a solution containing the Aconitum alkaloid of interest at various concentrations.

-

Record the changes in sodium current amplitude, activation, and inactivation kinetics.

-

-

Data Analysis:

-

Measure the peak sodium current at each voltage step before and after drug application.

-

Construct current-voltage (I-V) relationships and steady-state inactivation curves.

-

Determine the IC50 value for the inhibition of the sodium current.

-

The following diagram outlines the workflow for a rodent pharmacokinetic study of Aconitum alkaloids.

Caption: Workflow for a pharmacokinetic study of Aconitum alkaloids.

Conclusion

The pharmacological and toxicological properties of Aconitum species are intrinsically linked to their diterpenoid alkaloid content, primarily the highly potent diester-diterpenoid alkaloids. Their primary mechanism of action involves the persistent activation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity. A thorough understanding of their quantitative pharmacology, pharmacokinetics, and mechanisms of toxicity is essential for mitigating the risks associated with their traditional use and for exploring their potential therapeutic applications in a controlled and scientific manner. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with these complex and powerful natural products.

References

- 1. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of aconitine mediated neuronal apoptosis induced by mitochondrial calcium overload caused by MCU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quantification of Carmichaenine A in Plant Extracts by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaeli. These plants have a long history of use in traditional medicine, but their therapeutic applications are limited by the narrow therapeutic window of their constituent alkaloids. Accurate and sensitive quantification of these compounds in plant extracts is therefore crucial for quality control, standardization, and toxicological assessment. This document provides a detailed protocol for the quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for the accurate quantification of this compound, minimizing matrix effects and ensuring high recovery.

Materials:

-

Plant material (e.g., roots of Aconitum carmichaeli)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE)

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

Procedure:

-

Drying and Grinding: Dry the plant material at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 60 mesh).

-

Extraction:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 70% methanol containing 0.1% formic acid.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

-

Filtration and Dilution:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

-

Dilute the filtered extract with the initial mobile phase if the concentration of this compound is expected to be high.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of diterpenoid alkaloids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

Time (min) % B 0.0 10 2.0 30 8.0 70 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The selection of precursor and product ions is critical for selectivity and sensitivity. Based on the structure of this compound (Molecular Weight: 541.68 g/mol , Formula: C31H43NO7) and the known fragmentation patterns of similar diterpenoid alkaloids, a proposed MRM transition is provided.